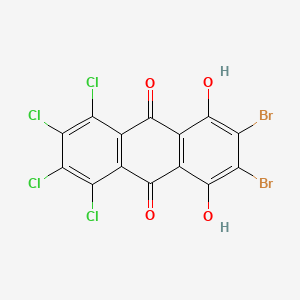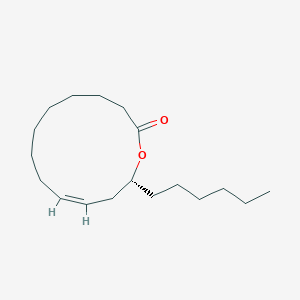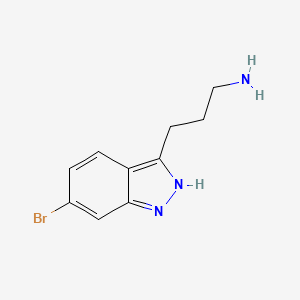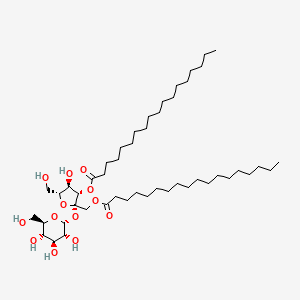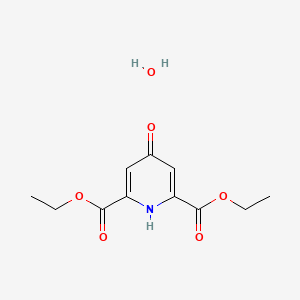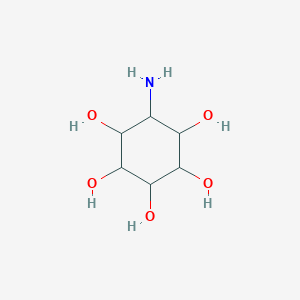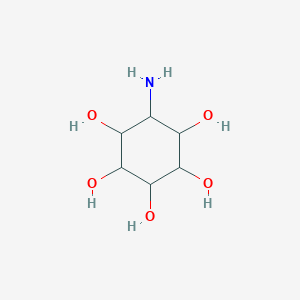
5-(Pyrimidin-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrimidin-2-yl)oxazole: is a heterocyclic compound that features both pyrimidine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both nitrogen and oxygen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrimidin-2-yl)oxazole typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to the formation of fused pyrimidine rings .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrimidin-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different substituents, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: 5-(Pyrimidin-2-yl)oxazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive molecules .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. Its ability to interact with various biological targets makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.
Oxazolo[5,4-d]pyrimidine: A fused heterocyclic compound with both oxazole and pyrimidine rings, similar to 5-(Pyrimidin-2-yl)oxazole.
Uniqueness: this compound is unique due to its specific arrangement of the oxazole and pyrimidine rings. This structure provides distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-pyrimidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H5N3O/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H |
InChI Key |
VYWPVSFXEMMMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


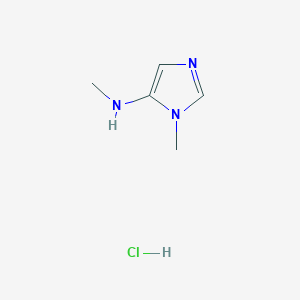

![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
